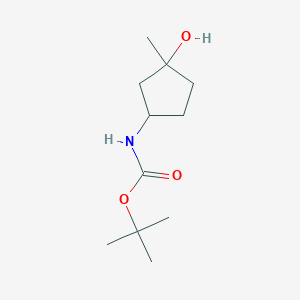

Tert-butyl (3-hydroxy-3-methylcyclopentyl)carbamate

Description

Properties

IUPAC Name |

tert-butyl N-(3-hydroxy-3-methylcyclopentyl)carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21NO3/c1-10(2,3)15-9(13)12-8-5-6-11(4,14)7-8/h8,14H,5-7H2,1-4H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYJVGPICOQDHIC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC(C1)NC(=O)OC(C)(C)C)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101145315 | |

| Record name | Carbamic acid, N-(3-hydroxy-3-methylcyclopentyl)-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101145315 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1609546-14-6 | |

| Record name | Carbamic acid, N-(3-hydroxy-3-methylcyclopentyl)-, 1,1-dimethylethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1609546-14-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Carbamic acid, N-(3-hydroxy-3-methylcyclopentyl)-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101145315 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

Tert-butyl (3-hydroxy-3-methylcyclopentyl)carbamate is a chemical compound recognized for its potential biological activities, particularly in medicinal chemistry. With the molecular formula CHNO and a molecular weight of 215.29 g/mol, this compound features a tert-butyl group linked to a carbamate structure, which is further connected to a cyclopentyl moiety containing a hydroxyl group at the 3-position. This unique structure contributes to its reactivity and potential interactions with biological targets.

1. Antimicrobial Activity

Research indicates that certain carbamate derivatives, including this compound, exhibit antimicrobial properties against various bacterial and fungal pathogens. While specific data on this compound is limited, similar structures have shown effectiveness in inhibiting microbial growth, suggesting a potential for further exploration in this area.

2. Enzyme Inhibition

The compound may interact with specific enzymes, acting as an inhibitor or modulator. The presence of the hydroxy and carbamate groups allows for hydrogen bonding, which can influence enzyme activity. For instance, compounds with similar structural features have been studied for their ability to inhibit carbonic anhydrase and other metalloenzymes .

3. Therapeutic Potential

This compound is being investigated for its therapeutic applications. Its structural characteristics may allow it to serve as a precursor in drug development, particularly targeting pathways involved in various diseases.

The mechanism of action of this compound involves its interaction with molecular targets such as enzymes and receptors. The hydroxy group can form hydrogen bonds with active sites on enzymes, potentially modulating their activity and influencing biochemical pathways. This interaction could lead to various pharmacological effects, warranting further investigation into its binding affinities and pharmacokinetic properties.

Case Studies

While specific case studies focusing solely on this compound are sparse, related research highlights the importance of carbamates in medicinal chemistry:

- Enzyme Studies : Research has shown that compounds structurally similar to this compound exhibit significant inhibition of enzymes like carbonic anhydrase, which plays a crucial role in physiological processes such as acid-base balance and fluid secretion .

- Antimicrobial Testing : In studies evaluating antimicrobial efficacy, carbamates have demonstrated moderate activity against pathogens such as Staphylococcus aureus and Escherichia coli, indicating potential applications in developing antimicrobial agents .

Table of Biological Activities

Comparison with Similar Compounds

Structural Analogues and Similarity Scores

Key structural analogs, identified via CAS database comparisons (), include:

| Compound Name | CAS Number | Ring Size | Substituents | Similarity Score |

|---|---|---|---|---|

| Tert-butyl (3-hydroxy-3-methylcyclopentyl)carbamate | - | Cyclopentyl | 3-OH, 3-CH₃ | 1.00 (Reference) |

| (S)-tert-Butyl (3-oxocyclopentyl)carbamate | 167298-40-0 | Cyclopentyl | 3-oxo | 1.00 |

| Tert-butyl (3-oxocyclohexyl)carbamate | 885280-38-6 | Cyclohexyl | 3-oxo | 0.98 |

| Tert-butyl 3-oxocyclobutylcarbamate | 154748-49-9 | Cyclobutyl | 3-oxo | 0.94 |

| (R)-tert-Butyl (4-oxobutan-2-yl)carbamate | 497861-77-5 | Acyclic | 4-oxo | 0.89 |

Key Observations :

Physicochemical Properties

- Hydrogen Bonding : The hydroxyl group in the target compound enables stronger hydrogen bonding compared to tert-butyl (3-oxocyclopentyl)carbamate, which lacks an -OH group. This increases its polarity and may improve aqueous solubility .

- Steric Effects : The 3-methyl group introduces steric hindrance, slowing nucleophilic attack at the carbamate carbonyl compared to less-substituted analogs like tert-butyl (4-chlorophenethyl)carbamate ().

Q & A

Q. How can researchers optimize the synthesis of Tert-butyl (3-hydroxy-3-methylcyclopentyl)carbamate to improve yield and purity?

Methodological Answer: Synthesis optimization involves:

- Protecting Group Strategy : Use Boc (tert-butoxycarbonyl) protection for amines, as demonstrated in multi-step syntheses where Boc groups stabilize intermediates during coupling reactions .

- Catalytic Conditions : Employ Pd catalysts (e.g., Pd(PPh₃)₂Cl₂) with ligands like BINAP for Buchwald-Hartwig amination or cross-coupling reactions. Optimize solvent systems (e.g., toluene/THF) and base selection (e.g., LHMDS) to minimize side reactions .

- Purification : Column chromatography using gradients of ethyl acetate/hexane is critical for isolating pure products. Monitor reaction progress via TLC or LC-MS to terminate reactions at optimal conversion points .

Q. What spectroscopic techniques are recommended for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy : ¹H and ¹³C NMR are essential for confirming regiochemistry and stereochemistry. For example, coupling constants in cyclopentyl derivatives help distinguish axial/equatorial substituents .

- Mass Spectrometry (ESI+/-) : Confirm molecular weight and fragmentation patterns, particularly for intermediates in multi-step syntheses .

- IR Spectroscopy : Identify carbamate C=O stretches (~1680–1720 cm⁻¹) and hydroxyl groups (~3200–3600 cm⁻¹) .

Q. What are the critical safety considerations when handling this compound in laboratory settings?

Methodological Answer:

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Respiratory protection may be required if dust or aerosols form .

- Ventilation : Conduct reactions in fume hoods to mitigate inhalation risks, especially during solvent evaporation or high-temperature steps .

- Spill Management : Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste. Avoid direct contact with oxidizing agents to prevent exothermic reactions .

Advanced Research Questions

Q. What strategies are effective in resolving stereochemical challenges during the synthesis of Tert-butyl carbamate derivatives?

Methodological Answer:

- Chiral Auxiliaries : Use enantiomerically pure starting materials (e.g., (1R,3S)-3-hydroxycyclopentyl derivatives) to control stereochemistry .

- Crystallographic Analysis : Single-crystal X-ray diffraction can resolve ambiguities in stereochemistry, as seen in studies of cyclopentane conformers .

- Dynamic Kinetic Resolution : Employ conditions that favor selective formation of one stereoisomer, such as chiral catalysts or enzymes .

Q. How can computational modeling aid in predicting the reactivity of Tert-butyl carbamate intermediates in multi-step reactions?

Methodological Answer:

- DFT Calculations : Predict transition-state energies for key steps (e.g., cyclization or nucleophilic substitutions) to optimize reaction pathways .

- Molecular Dynamics (MD) : Simulate solvent effects and steric hindrance in cyclopentyl derivatives to refine reaction conditions .

- Docking Studies : For biologically active analogs, model interactions with target proteins to guide structural modifications .

Q. How do researchers address contradictory data in the catalytic efficiency of transition metal catalysts used in coupling reactions involving this compound?

Methodological Answer:

- Control Experiments : Systematically vary catalyst loadings, ligands (e.g., BINAP vs. Xantphos), and solvents to identify optimal conditions .

- Kinetic Profiling : Use in-situ monitoring (e.g., ReactIR) to track intermediate formation and catalyst turnover rates .

- Post-Hoc Analysis : Characterize catalyst decomposition products via XPS or TEM to assess stability under reaction conditions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.